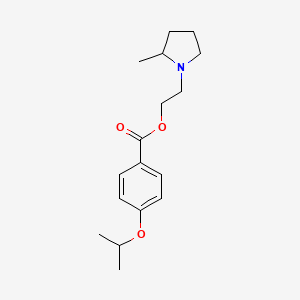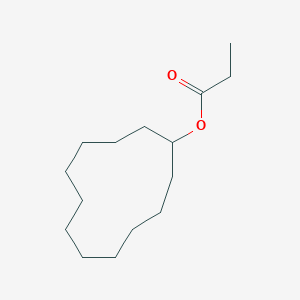
Cyclododecylpropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclododecylpropionate is an organic compound with the molecular formula C15H28O2. It is a derivative of cyclododecane, where a propionate group is attached to the cyclododecyl ring. This compound is known for its applications in various fields, including the fragrance industry, due to its musk-like scent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclododecylpropionate can be synthesized through the reaction of cyclododecene with propionic acid or its derivatives in the presence of a free-radical initiator. The reaction typically involves catalytic hydrogenation of the resulting 2-cyclododecylpropionic acid or its derivatives .
Industrial Production Methods
The industrial production of this compound often involves the Reformatsky reaction, where cyclododecanone reacts with alkyl 2-bromopropionates in the presence of zinc. The resulting ester is then catalytically hydrogenated or reduced with lithium aluminum hydride .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclododecylpropionate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into cyclododecanone.
Reduction: Catalytic hydrogenation can reduce this compound to cyclododecyl alcohol.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly used for substitution reactions.
Major Products
Oxidation: Cyclododecanone
Reduction: Cyclododecyl alcohol
Substitution: Various substituted cyclododecyl derivatives
Wissenschaftliche Forschungsanwendungen
Cyclododecylpropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form inclusion complexes.
Industry: Widely used in the fragrance industry for its musk-like scent and as a stabilizer in various formulations
Wirkmechanismus
The mechanism of action of cyclododecylpropionate involves its interaction with specific molecular targets. In the fragrance industry, it exerts its effects by binding to olfactory receptors, eliciting a musk-like scent. In biological systems, it may interact with cellular membranes and proteins, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Cyclododecylpropionate can be compared with other similar compounds such as cyclododecanone and cyclododecyl alcohol. While all these compounds share the cyclododecyl ring structure, this compound is unique due to its ester functional group, which imparts different chemical reactivity and applications.
Similar Compounds
Cyclododecanone: A ketone derivative of cyclododecane.
Cyclododecyl alcohol: An alcohol derivative of cyclododecane.
Cyclododecane: The parent hydrocarbon structure
Eigenschaften
CAS-Nummer |
6221-94-9 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
cyclododecyl propanoate |
InChI |
InChI=1S/C15H28O2/c1-2-15(16)17-14-12-10-8-6-4-3-5-7-9-11-13-14/h14H,2-13H2,1H3 |
InChI-Schlüssel |
FFBFQWUCOCYWIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1CCCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


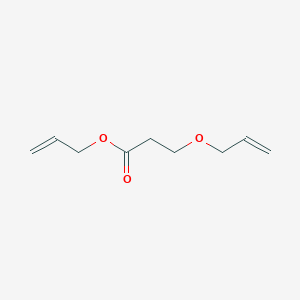
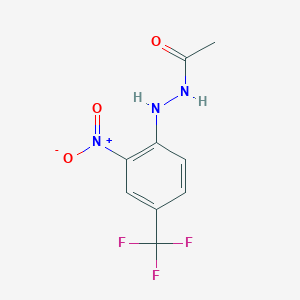
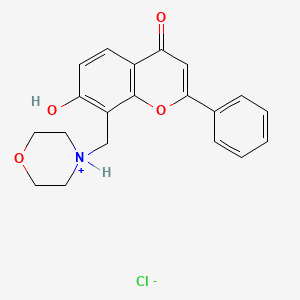
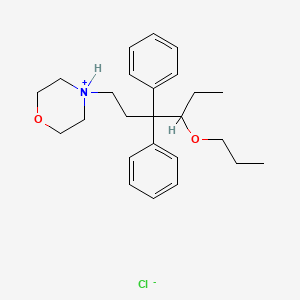
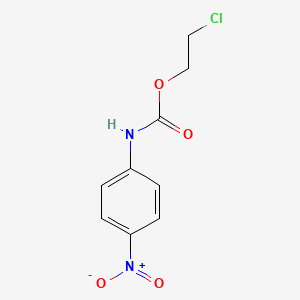


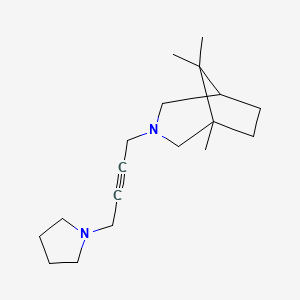
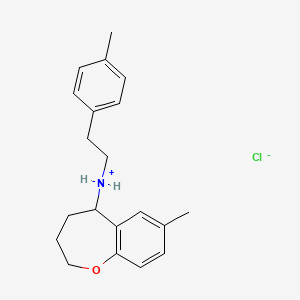
![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)


![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)
